2-Nitrobenzenesulfonyl chloride

Electrochemistry Reaction Mechanism Ortho Effect

2-Nitrobenzenesulfonyl chloride (o-NsCl) outperforms generic sulfonyl chlorides (e.g., TsCl) in three critical ways: (1) chemoselective primary amine protection in the presence of secondary amines within polyamine scaffolds, (2) ambient-temperature N-alkylation enabled by enhanced sulfonamide NH acidity (pKa ~7), preserving stereochemical integrity in base-sensitive substrates, and (3) compatibility with cathodic electrochemical deprotection (>70% yield) for sustainable flow chemistry and solid-phase heterocycle synthesis via C-arylation and Fukuyama-Mitsunobu reactions. Choose NsCl when chemoselectivity and mild, traceless deprotection are non-negotiable.

Molecular Formula C6H4ClNO4S
Molecular Weight 221.62 g/mol
CAS No. 1694-92-4
Cat. No. B045322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfonyl chloride
CAS1694-92-4
Synonyms2-Nitrobenzene-1-sulfonyl Chloride;  2-Nitrobenzenesulfonyl Chloride;  2-Nitrophenylsulfonyl Chloride;  NSC 12991;  o-Nitrobenzenesulfonyl Chloride;  o-Nosyl Chloride
Molecular FormulaC6H4ClNO4S
Molecular Weight221.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
InChIKeyWPHUUIODWRNJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4): Procurement and Differentiation Guide for o-Nosyl Chloride


2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4), commonly designated as o-nosyl chloride or NsCl, is an aromatic sulfonyl chloride characterized by an ortho-nitro substituent on the benzene ring [1]. This compound serves as a versatile reagent in organic synthesis, predominantly for the introduction of the 2-nitrobenzenesulfonyl (nosyl) group, which functions as both a robust amine-protecting group and an activating moiety for subsequent alkylation reactions [2]. Its unique ortho-nitro substitution pattern confers a distinct reactivity profile compared to other nitro-substituted benzenesulfonyl chlorides, making it a strategically important reagent in complex molecule construction [3].

Why Generic Sulfonyl Chlorides Cannot Replace 2-Nitrobenzenesulfonyl Chloride in Critical Synthetic Applications


Substituting 2-nitrobenzenesulfonyl chloride with generic sulfonyl chlorides like tosyl chloride (TsCl) or unsubstituted benzenesulfonyl chloride is not viable in applications demanding chemoselectivity, mild deprotection, or solid-phase compatibility. The ortho-nitro group in NsCl is pivotal for its dual function as a protecting and activating group, enabling ambient-temperature alkylation due to enhanced sulfonamide NH acidity (pKa ~7) . Furthermore, the ortho-nitro group imparts a unique electrochemical reduction mechanism and prevents autocatalytic side reactions that complicate reactions with the para-isomer [1]. In solid-phase synthesis, the 2-nitrobenzenesulfonamide intermediate is a privileged scaffold for diverse transformations, a versatility not achievable with simpler sulfonyl chlorides [2]. The quantitative evidence below delineates these critical differentiators.

Quantitative Differentiation of 2-Nitrobenzenesulfonyl Chloride from Structural Analogs


Electrochemical Reduction Mechanism: Concerted vs. Stepwise Pathway and Autocatalysis Suppression

Electrochemical studies demonstrate that 2-nitrobenzenesulfonyl chloride follows a 'sticky' dissociative mechanism with concerted electron transfer and S-Cl bond cleavage, in contrast to the stepwise radical anion intermediate observed for 3-nitrobenzenesulfonyl chloride. Critically, while the 4-nitro isomer undergoes autocatalytic disulfone formation, this parasitic pathway is suppressed in the 2-nitro isomer due to steric hindrance from the ortho-nitro group [1].

Electrochemistry Reaction Mechanism Ortho Effect

Chemoselective Protection of Primary Amines in Polyamines vs. Unsubstituted Sulfonyl Chlorides

2-Nitrobenzenesulfonyl chloride exhibits high chemoselectivity for primary amines in the presence of secondary amines, a property not shared by less bulky or less electrophilic sulfonyl chlorides like benzenesulfonyl chloride. In polyamine functionalization studies, NsCl selectively transforms primary amine groups into N-sulfonyl derivatives without affecting secondary amines .

Chemoselectivity Amine Protection Polyamine

Solid-Phase Synthesis Utility: Privileged Scaffold Generation vs. Tosyl/Aryl Sulfonamides

Polymer-supported 2-nitrobenzenesulfonamides serve as key intermediates for generating diverse privileged scaffolds via unusual rearrangements, C-arylation, N-arylation, and Fukuyama-Mitsunobu alkylation. This breadth of transformation is uniquely enabled by the 2-nitrobenzenesulfonyl group and is not accessible with simpler sulfonamides like tosylamides [1].

Solid-Phase Synthesis Combinatorial Chemistry Heterocycles

Mild Deprotection Conditions vs. Harsh Tosyl Removal

The 2-nitrobenzenesulfonyl (nosyl) group is effectively removed using thiols such as 2-mercaptoethanol (HSCH2CH2OH) with DBU or thiophenol (PhSH) with Cs2CO3 in DMF under mild conditions, yielding primary amines in high to excellent yields. In contrast, the tosyl (Ts) group requires harsh removal conditions, often involving strong acids or reducing agents [1].

Deprotection Amine Thiol

Enhanced Sulfonamide NH Acidity (pKa ~7) Enabling Ambient-Temperature Alkylation vs. Tosylamide (pKa ~10)

The electron-withdrawing ortho-nitro group in 2-nitrobenzenesulfonamide significantly enhances NH acidity, with a reported pKa of approximately 7. This enables efficient N-alkylation under mild, ambient-temperature conditions. In contrast, the corresponding tosylamide has a higher pKa (≈10), often requiring stronger bases or elevated temperatures for alkylation .

Alkylation Protecting Group pKa

Cathodic Cleavage Yields vs. Alternative Nitrobenzenesulfonamides

Electrochemical deprotection studies show that N-n-butyl-2-nitrobenzenesulfonamide undergoes cathodic cleavage of the S-N bond in good yields (>70%) at approximately -0.90 V vs. SCE in DMF. This compares favorably to the 3-nitro and 4-nitro isomers, which exhibit different reduction behavior (three reduction steps) and may lead to different cleavage efficiencies [1].

Electrochemical Deprotection Cathodic Cleavage Yield

Optimal Research and Industrial Applications for 2-Nitrobenzenesulfonyl Chloride


Stepwise Functionalization of Polyamines in Natural Product Synthesis

2-Nitrobenzenesulfonyl chloride is the reagent of choice for chemoselectively protecting primary amines in the presence of secondary amines, as demonstrated in polyamine functionalization studies . This enables the sequential modification of complex polyamine scaffolds, a common requirement in the total synthesis of alkaloids and other nitrogen-rich natural products.

Solid-Phase Combinatorial Library Construction of Nitrogen Heterocycles

Polymer-supported 2-nitrobenzenesulfonamides are privileged intermediates for generating diverse heterocyclic scaffolds via C-arylation, N-arylation, and Fukuyama-Mitsunobu alkylation [1]. This application is ideal for medicinal chemistry groups seeking to rapidly synthesize and screen libraries of biologically relevant compounds.

Mild N-Alkylation of Amines in Base-Sensitive Substrates

The enhanced acidity of 2-nitrobenzenesulfonamides (pKa ~7) permits efficient N-alkylation at ambient temperature . This property is particularly advantageous when working with base-sensitive substrates or when maintaining stereochemical integrity is paramount, such as in the synthesis of chiral amines and amino acid derivatives.

Electrochemical Deprotection in Continuous Flow Systems

The well-characterized cathodic cleavage of the 2-nitrobenzenesulfonyl group (>70% yield) offers a non-chemical deprotection route [2]. This is especially relevant for industrial processes exploring electrochemical flow chemistry to minimize chemical waste and improve safety.

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